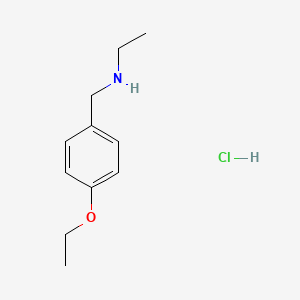

N-(4-Ethoxybenzyl)ethanamine hydrochloride

描述

Contextualization within Nitrogen-Containing Organic Compounds

Nitrogen-containing organic compounds are a cornerstone of chemistry and biology, forming the basis for essential biomolecules such as amino acids, proteins, and nucleic acids. byjus.com This class of compounds is characterized by the presence of a carbon-nitrogen bond, which gives rise to a wide variety of functional groups, including amines, amides, and nitriles. Amines, derived from ammonia, are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom.

N-(4-Ethoxybenzyl)ethanamine hydrochloride, as a secondary amine, features a nitrogen atom bonded to both an ethyl group and a 4-ethoxybenzyl group. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties, which are central to the reactivity of amines. They readily accept protons to form ammonium (B1175870) salts, such as the hydrochloride salt in the title compound. This nucleophilicity allows them to participate in a multitude of chemical transformations, making them vital intermediates in synthesis.

Significance of Substituted Benzylamine (B48309) and Ethanamine Scaffolds in Organic Synthesis

The molecular architecture of this compound is composed of two highly significant structural units: a substituted benzylamine and an ethanamine (ethylamine) derivative. Both scaffolds are independently recognized as privileged structures in organic synthesis and medicinal chemistry.

The substituted benzylamine scaffold is a ubiquitous feature in many biologically active compounds and is a key building block in the synthesis of pharmaceuticals. nih.govmdpi.comnih.gov The benzyl (B1604629) group provides a rigid aromatic core that can be functionalized with various substituents to modulate the molecule's properties. For instance, substitutions on the phenyl ring can influence electronic properties, solubility, and the ability to interact with biological targets. mdpi.comopenmedicinalchemistryjournal.com Synthetic routes to benzylamines are well-established and often involve the reduction of nitriles or the reductive amination of benzaldehydes. nih.gov

Similarly, the ethanamine (ethylamine) scaffold is a fundamental component in the synthesis of numerous organic compounds. safrole.comwikipedia.org Ethylamine (B1201723) and its derivatives are used as precursors for herbicides, rubber products, and a wide range of pharmaceuticals. safrole.comwikipedia.org The ethylamine moiety is found in many drugs, where it often serves as a flexible linker or a key pharmacophoric element. wikipedia.org Its bifunctional nature, when extended to molecules like ethylenediamine, makes it a precursor to polymers and chelating agents. wikipedia.orgnih.gov

The combination of these two scaffolds in this compound results in a molecule that is a valuable intermediate, possessing the structural features and reactivity to serve as a starting point for the synthesis of more complex molecular targets.

Overview of Academic Research Trajectories for this compound

While this compound is recognized as a distinct chemical entity with a registered CAS number, dedicated academic research focusing exclusively on this specific compound is not extensive in published literature. Its significance is primarily understood through its role as a potential synthetic intermediate and as a representative of the broader class of substituted N-benzylalkanamines.

The research interest in this compound can be inferred from the extensive investigation into its constituent parts. Academic trajectories for related substituted benzylamines often focus on their application in medicinal chemistry, for example, in the development of enzyme inhibitors or receptor modulators. mdpi.comacs.org Research in this area frequently involves synthesizing libraries of related compounds with different substitution patterns on the benzyl ring to establish structure-activity relationships. nih.govopenmedicinalchemistryjournal.com

Furthermore, the synthesis of such secondary amines is a topic of ongoing research, with efforts directed toward developing more efficient and environmentally benign catalytic methods for their preparation, such as reductive amination. nih.gov Therefore, the primary academic interest in this compound lies in its potential utility as a building block for creating more complex and functionally diverse molecules for applications in materials science and pharmaceutical development.

Below is a table summarizing the key identification properties of the compound.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 17683-87-3 |

| Molecular Formula | C11H18ClNO |

| Molecular Weight | 215.72 g/mol |

| SMILES | CCNCCc1ccc(cc1)OCC.Cl |

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-9-10-5-7-11(8-6-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROFLASMLKVTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Ethoxybenzyl Ethanamine Hydrochloride and Its Analogues

Chemo- and Regioselective Synthesis Approaches for Substituted Benzylamines

The targeted synthesis of specifically substituted benzylamines requires precise control over reaction pathways to avoid the formation of undesired isomers or byproducts. Key strategies include reductive amination, direct alkylation, and multicomponent reactions, each offering distinct advantages in terms of selectivity and substrate scope.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines. wikipedia.org This process typically involves a two-step sequence in a single pot: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. pearson.com For the synthesis of N-(4-ethoxybenzyl)ethanamine, this involves the reaction of 4-ethoxybenzaldehyde (B43997) with ethanamine.

The formation of the N-(4-ethoxybenzylidene)ethanamine Schiff base is the crucial first step in the reductive amination pathway. This condensation reaction is an equilibrium process where the removal of water drives the reaction toward the product. wikipedia.org Optimization of reaction conditions is essential to maximize the yield of the imine intermediate. Key parameters influencing this step include the choice of solvent, temperature, and the use of catalysts.

Studies on analogous Schiff base syntheses, such as the reaction between 4-ethoxybenzaldehyde and 2-aminopyridine, have demonstrated that reaction conditions significantly impact product yield. ajol.inforesearchgate.net For instance, conducting the reaction in ethanol (B145695) under reflux conditions resulted in a substantially higher yield (88.2%) compared to stirring at room temperature in either pure ethanol (69.2%) or an ethanol-water mixture (43.5%). ajol.inforesearchgate.net This suggests that thermal energy and a non-aqueous solvent are beneficial for the dehydration step.

| Solvent | Temperature | Method | Yield (%) |

|---|---|---|---|

| Ethanol | Reflux | Heating | 88.2 |

| Ethanol | Room Temperature | Stirring | 69.2 |

| Ethanol-Water (1:1) | Room Temperature | Stirring | 43.5 |

Once the imine is formed, it can be reduced to the target secondary amine, N-(4-ethoxybenzyl)ethanamine. This can be achieved through catalytic hydrogenation or by using metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. pharmaguideline.com Common catalysts include palladium, platinum, and Raney nickel. pharmaguideline.comacs.org It is an effective technique, although it often requires specialized equipment to handle hydrogen gas under pressure. pharmaguideline.com

Metal Hydride Reduction: Metal hydrides are a more common and convenient alternative for laboratory-scale synthesis. pharmaguideline.com Several reagents are available, each with different reactivity and selectivity. uop.edu.pkchem-station.com

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, capable of reducing imines and carbonyls but generally not esters or amides. pharmaguideline.comchem-station.com Its stability in protic solvents like methanol (B129727) and ethanol makes it a convenient and widely used choice. uop.edu.pkchem-station.com

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): These are even milder reagents that are particularly useful for one-pot reductive aminations. masterorganicchemistry.com They are stable in weakly acidic conditions (pH ~3-6), where imine formation is favored, and can selectively reduce the iminium ion in the presence of the starting aldehyde. chem-station.commasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. chem-station.com It will readily reduce imines, aldehydes, ketones, esters, and amides. pharmaguideline.comchem-station.com Due to its high reactivity, especially with water and protic solvents, it must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uop.edu.pkchem-station.com

| Reducing Agent | Relative Strength | Typical Solvents | Selectivity Notes |

|---|---|---|---|

| LiAlH₄ | Very Strong | Anhydrous Ether, THF | Reduces most carbonyls and derivatives. chem-station.com |

| NaBH₄ | Moderate | Methanol, Ethanol, Water | Reduces aldehydes, ketones, and imines. pharmaguideline.comchem-station.com |

| NaBH₃CN | Mild | Methanol, Acetic Acid | Stable at acidic pH; selective for imines/iminium ions. chem-station.commasterorganicchemistry.com |

| NaBH(OAc)₃ | Mild | Dichloroethane, THF | Selective for imines/iminium ions; less toxic than NaBH₃CN. masterorganicchemistry.com |

Direct Alkylation of Amines with 4-Ethoxybenzyl Halides

An alternative pathway to N-(4-ethoxybenzyl)ethanamine is the direct N-alkylation of ethanamine with a suitable 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide. This reaction proceeds via a nucleophilic substitution mechanism. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the primary amine reactant, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.org

To achieve selective mono-alkylation and optimize the yield of the desired secondary amine, several reaction parameters can be manipulated.

Stoichiometry: Using a large excess of the primary amine (ethanamine) can statistically favor the reaction of the benzyl (B1604629) halide with the more abundant primary amine, thus minimizing overalkylation.

Leaving Group: The reactivity of the 4-ethoxybenzyl halide is dependent on the leaving group, with the general trend being I > Br > Cl.

Base and Solvent: The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid byproduct. amazonaws.com The choice of solvent is also critical; polar aprotic solvents like acetonitrile (B52724) are commonly employed. amazonaws.com

Catalysis: Research has shown that mixed oxides, such as Al₂O₃–OK, can catalyze the N-alkylation of amines with alkyl halides at room temperature, offering a heterogeneous and reusable catalyst system. amazonaws.com For the reaction of benzyl bromide with benzylamine (B48309), an 85% yield of the dibenzylamine (B1670424) product was achieved using this catalyst system in acetonitrile. amazonaws.com This indicates that careful control of stoichiometry would be crucial to favor the mono-alkylated product in the target synthesis.

| Parameter | Condition/Reagent | Effect on Reaction |

|---|---|---|

| Amine:Halide Ratio | High (e.g., >2:1) | Favors mono-alkylation, reduces poly-alkylation. |

| Leaving Group (in R-X) | I > Br > Cl | Increases reaction rate. |

| Base | K₂CO₃, Et₃N, or excess amine | Neutralizes acid byproduct, drives reaction forward. |

| Catalyst | Al₂O₃–OK | Can enable milder reaction conditions (e.g., room temp). |

| Solvent | Acetonitrile | Provides a suitable medium for the reaction. |

Multicomponent Reaction Pathways in Benzylamine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, represent a highly efficient and atom-economical approach to complex molecules. rsc.orgresearchgate.net Several MCRs are applicable to the synthesis of complex amine structures and could be adapted for analogues of N-(4-ethoxybenzyl)ethanamine.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. rsc.orgnih.gov By utilizing 4-ethoxybenzaldehyde and ethanamine as two of the components, a complex scaffold containing the N-(4-ethoxybenzyl)ethylamino substructure can be rapidly assembled. While the direct product is not the target amine, the Ugi adduct can be designed with functionalities that allow for subsequent cleavage or transformation to yield the desired structure or its analogues. nih.gov

Another relevant MCR is the Passerini three-component reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov Similar to the Ugi reaction, this pathway offers a route to complex molecules that can serve as precursors to substituted benzylamines after further synthetic modifications.

Other MCRs like the Petasis reaction, which couples amines, aldehydes, and boronic acids, also provide powerful tools for the synthesis of substituted benzylamines and their derivatives, highlighting the versatility of MCRs in modern synthetic chemistry. organic-chemistry.org These methods are particularly valuable in combinatorial chemistry for generating libraries of related compounds. researchgate.net

Stereoselective Synthesis of Chiral N-(4-Ethoxybenzyl)ethanamine Hydrochloride Analogues

Achieving enantiopure forms of chiral amine analogues is often critical for their biological activity. Consequently, significant research has been directed towards stereoselective synthetic methods. These approaches can be broadly categorized into chiral auxiliary-mediated syntheses and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful and well-established method for asymmetric synthesis. wikipedia.org

In the context of synthesizing chiral analogues of N-(4-Ethoxybenzyl)ethanamine, a chiral auxiliary could be attached to either the amine or the carbonyl precursor. For instance, a prochiral imine, formed from 4-ethoxybenzaldehyde and a primary amine, could be reacted with a chiral nucleophile. More commonly, a chiral amine auxiliary is used to form a chiral imine or enamine, which then reacts diastereoselectively with a nucleophile.

One of the most successful classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net These are typically derived from readily available amino acids. wikipedia.org An N-acylated oxazolidinone can be stereoselectively alkylated to create a new chiral center. While this is a common method for creating chiral carboxylic acid derivatives, the underlying principles can be adapted. A potential strategy for a chiral N-(4-Ethoxybenzyl)ethanamine analogue might involve the diastereoselective reduction of an imine derived from 4-ethoxybenzaldehyde and a chiral amine like (R)- or (S)-α-phenethylamine. google.com The resulting diastereomeric secondary amines can then be separated, and the auxiliary removed via hydrogenolysis.

Another notable class of auxiliaries includes sulfinamides, such as tert-butanesulfinamide. The condensation of a ketone or aldehyde (e.g., 4-ethoxybenzaldehyde) with tert-butanesulfinamide yields a chiral N-sulfinyl imine. The subsequent addition of a nucleophile (e.g., an ethyl group via a Grignard reagent) or reduction of the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the free chiral primary or secondary amine.

| Chiral Auxiliary Type | Typical Substrate | Key Transformation | Typical Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Enolate Alkylation | >95% | wikipedia.orgresearchgate.net |

| (R/S)-α-Phenethylamine | Ketone/Aldehyde | Imine Formation & Reduction | 80-99% | google.com |

| tert-Butanesulfinamide | Ketone/Aldehyde | N-Sulfinyl Imine Reduction | >90% | wikipedia.org |

| SAMP/RAMP Hydrazines | Aldehyde/Ketone | Hydrazone Alkylation | >95% | wikipedia.org |

This table presents illustrative data for well-established chiral auxiliary methodologies that could be applied to the synthesis of chiral amines.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The most common strategy for synthesizing chiral amines via this method is the asymmetric reduction of prochiral imines, enamines, or related C=N bond-containing precursors.

Catalysts for these transformations can be based on transition metals complexed with chiral ligands or metal-free organocatalysts. Chiral primary amine catalysts, derived from natural sources like amino acids or Cinchona alkaloids, have emerged as powerful tools in asymmetric synthesis. rsc.org

A key approach for preparing chiral analogues of N-(4-Ethoxybenzyl)ethanamine would be the reductive amination of 4-ethoxybenzaldehyde with ethanamine. This process generates an intermediate imine, N-(4-ethoxybenzylidene)ethanamine, in situ. The subsequent asymmetric hydrogenation or transfer hydrogenation of this imine using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), can produce the desired chiral secondary amine with high enantioselectivity.

Another significant advancement is the use of chiral Brønsted acids, such as phosphoric acids derived from BINOL, as organocatalysts. These catalysts can activate the imine towards reduction by a hydride source (e.g., a Hantzsch ester), proceeding through a chiral ion pair to control the stereochemical outcome. This method avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis. sciencedaily.com

| Catalyst System | Substrate | Reductant | Typical Enantiomeric Excess (e.e.) | Reference |

| RuCl₂(BINAP)(dmf)n | Prochiral Imine | H₂ | 85-99% | General Knowledge |

| [Ir(COD)Cl]₂ / Chiral Ligand | Prochiral Imine | H₂ | 90-99% | General Knowledge |

| Chiral Phosphoric Acid | Prochiral Imine | Hantzsch Ester | 80-98% | sciencedaily.com |

| Ti-based Bimetallic Catalyst | Trivalent Amine | H₂O₂ | up to 91:9 e.r. (for N-oxides) | nih.govnih.gov |

This table provides representative data for common asymmetric catalysis systems used for the synthesis of chiral amines.

Sustainable and Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comuniroma1.it These principles are increasingly being applied to the synthesis of amines, focusing on reducing solvent waste, avoiding toxic catalysts, and improving energy efficiency. researchgate.netsciencedaily.com

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by minimizing waste and simplifying product purification. jocpr.com For the synthesis of N-(4-Ethoxybenzyl)ethanamine precursors, solvent-free condensation of 4-ethoxybenzaldehyde and ethanamine to form the corresponding imine is a viable strategy. nih.gov These reactions can often be promoted by simple grinding (mechanochemistry) or gentle heating, obviating the need for both a solvent and a catalyst. jocpr.com

| Reaction Type | Conditions | Reactants | Product | Green Advantage | Reference |

| Imine Formation | Grinding, Solvent-Free | Aldehyde, Amine | Imine | No solvent waste, high atom economy | jocpr.com |

| A³ Coupling | Solvent-Free, Heat | Aldehyde, Amine, Alkyne | Propargylamine | Reduced waste, energy efficient | nih.govsemanticscholar.org |

| Oxidative Coupling | Solvent-Free, Air | Primary Amines | Imine | Use of air as oxidant, no solvent | researchgate.net |

This table illustrates examples of solvent-free reactions relevant to amine synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for modern chemical synthesis. polimi.itrjpn.org This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scalability. polimi.itnih.gov

The synthesis of this compound can be readily adapted to a multi-step continuous flow process. thieme-connect.de A typical sequence could involve:

Pumping streams of 4-ethoxybenzaldehyde and ethanamine through a heated reactor coil to rapidly form the imine.

The output stream is then mixed with a stream containing a reducing agent (e.g., a solution of NaBH₄ or H₂ gas with a packed-bed catalyst).

The resulting crude secondary amine stream can be passed through an in-line purification module (e.g., a scavenger resin or a liquid-liquid extraction unit). thieme-connect.de

Finally, the purified amine is mixed with a stream of HCl in a suitable solvent to precipitate the final hydrochloride salt.

This integrated approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for precise control over reaction parameters, often leading to higher yields and purity. organic-chemistry.org The ability to safely handle hazardous reagents and intermediates makes flow chemistry particularly attractive for industrial production. rjpn.org

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow | Reference |

| Reaction Time | Hours | Seconds to Minutes | Increased throughput, higher productivity | nih.govthieme-connect.de |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Precise temperature control, improved safety | polimi.it |

| Safety | Large volumes of reagents | Small reactor volumes | Minimized risk of thermal runaway | polimi.it |

| Scalability | Requires re-optimization | Achieved by running longer | Predictable scale-up from lab to production | rjpn.org |

| Integration | Step-wise with workups | Multi-step sequences possible | Reduced manual handling, automation | organic-chemistry.org |

This table compares key features of batch processing versus flow chemistry for chemical synthesis.

Elucidation of Reaction Mechanisms and Kinetic Profiles for N 4 Ethoxybenzyl Ethanamine Hydrochloride Synthesis

Mechanistic Studies of Amine Formation Pathways

The formation of N-(4-Ethoxybenzyl)ethanamine proceeds via a well-established two-step mechanism: the initial formation of an imine followed by its reduction.

The synthesis commences with the nucleophilic attack of ethylamine (B1201723) on the carbonyl carbon of 4-ethoxybenzaldehyde (B43997). libretexts.org The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, while the carbonyl carbon is the electrophile. pearson.com The electrophilicity of the carbonyl carbon is a key factor influencing the reaction rate. nih.gov

To enhance the electrophilicity of the carbonyl carbon, the reaction is often carried out under mildly acidic conditions. chemistrysteps.commasterorganicchemistry.com An acid catalyst protonates the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. pearson.commasterorganicchemistry.com This electrophilic activation facilitates the formation of a tetrahedral intermediate known as a hemiaminal. wikipedia.org

Following the nucleophilic addition, the hemiaminal intermediate undergoes dehydration, a process that is also acid-catalyzed. nih.gov Protonation of the hydroxyl group in the hemiaminal converts it into a good leaving group (water). chemistrysteps.com Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of water, leading to the formation of a C=N double bond and generating an iminium ion, which is then deprotonated to form the neutral imine. libretexts.orgchemistrysteps.com

While reductive amination is the primary route, the synthesis can also be conceptualized through the lens of alkylation, where the ethylamine is alkylated by the 4-ethoxybenzyl group. In a direct alkylation scenario, such as the reaction of ethylamine with a 4-ethoxybenzyl halide, the reaction would proceed via an S\N2 mechanism. libretexts.org The transition state in such a reaction involves the simultaneous formation of the new C-N bond and the breaking of the C-X (where X is a halogen) bond. masterorganicchemistry.com

However, direct alkylation of amines is often problematic due to the increasing nucleophilicity of the amine as it becomes more substituted, leading to over-alkylation and a mixture of products. masterorganicchemistry.comnih.gov Reductive amination circumvents this issue by forming the imine intermediate, which is then reduced in a controlled manner. masterorganicchemistry.com

Kinetic Investigations of Synthesis Reactions

The formation of the imine is a reversible process, and the rate is influenced by the concentrations of the reactants and the catalyst. wikipedia.org The rate-determining step for the entire imine-forming reaction is often the dehydration of the hemiaminal intermediate. acs.org The equilibrium can be shifted towards the product by removing the water formed during the reaction. wikipedia.org

The subsequent reduction of the imine is typically irreversible and is often the faster step in the sequence, especially with potent reducing agents. chemistrysteps.com However, the specific rate-limiting step can vary depending on the reaction conditions, including the choice of reducing agent and catalyst. researchgate.net

Below is an interactive data table summarizing hypothetical reaction rates under varying conditions.

| 4-Ethoxybenzaldehyde (M) | Ethylamine (M) | Catalyst | Temperature (°C) | Initial Rate (M/s) |

| 0.1 | 0.1 | Acetic Acid | 25 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | Acetic Acid | 25 | 2.4 x 10⁻⁵ |

| 0.1 | 0.2 | Acetic Acid | 25 | 2.5 x 10⁻⁵ |

| 0.1 | 0.1 | None | 25 | 3.0 x 10⁻⁶ |

| 0.1 | 0.1 | Acetic Acid | 40 | 3.5 x 10⁻⁵ |

Catalysts play a crucial role in the kinetics of reductive amination. Acid catalysts, as previously mentioned, accelerate the formation of the imine. nih.gov The choice of reducing agent significantly impacts the rate of the second step. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com

Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred because they are selective for the reduction of the iminium ion over the starting aldehyde, which allows for a one-pot reaction where the imine formation and reduction occur concurrently. wikipedia.orgmasterorganicchemistry.com The pH of the reaction medium is a critical parameter; a mildly acidic pH (around 4-5) is often optimal for imine formation without significantly protonating and deactivating the amine nucleophile. masterorganicchemistry.comyoutube.com

Transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can also be used for the reduction step in the presence of hydrogen gas. wikipedia.orgmdpi.com These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture. frontiersin.org The nature of the metal and the support can influence the reaction kinetics and selectivity. researchgate.net

The reaction temperature and solvent also affect the kinetics. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. chalmers.se The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. nih.gov

Identification and Mitigation of Side Reactions and By-product Formation

One major side reaction is the over-alkylation of the amine. If the newly formed secondary amine, N-(4-Ethoxybenzyl)ethanamine, reacts with another molecule of 4-ethoxybenzaldehyde, it can form a tertiary amine. masterorganicchemistry.com This is more prevalent in direct alkylation but can also occur in reductive amination if the reaction conditions are not carefully controlled. Using a selective reducing agent that preferentially reduces the iminium ion of the primary amine condensation product can help mitigate this. wikipedia.org

Another potential side reaction is the self-condensation of the aldehyde, 4-ethoxybenzaldehyde, particularly under basic conditions, leading to aldol (B89426) condensation products. Maintaining a slightly acidic to neutral pH helps to minimize this side reaction. masterorganicchemistry.com

The reduction of the starting aldehyde, 4-ethoxybenzaldehyde, to 4-ethoxybenzyl alcohol by the reducing agent is also a competing reaction. masterorganicchemistry.com The use of imine-selective reducing agents like sodium triacetoxyborohydride is crucial to prevent this. wikipedia.org

The table below outlines common by-products and strategies for their mitigation.

| By-product | Formation Pathway | Mitigation Strategy |

| N,N-bis(4-Ethoxybenzyl)ethanamine | Over-alkylation of the product | Use of a stoichiometric amount of aldehyde; selective reducing agent. |

| 4-Ethoxybenzyl alcohol | Reduction of 4-ethoxybenzaldehyde | Use of an imine-selective reducing agent (e.g., NaBH(OAc)₃). |

| Aldol condensation products | Self-condensation of 4-ethoxybenzaldehyde | Maintain slightly acidic to neutral pH. |

Careful control of stoichiometry, reaction temperature, pH, and the choice of catalyst and reducing agent are all critical for minimizing these side reactions and maximizing the yield of the desired N-(4-Ethoxybenzyl)ethanamine hydrochloride.

Advanced Structural Analysis and Spectroscopic Characterization Techniques Excluding Basic Compound Identification Data

High-Resolution Crystallographic Investigations

Crystallographic techniques are indispensable for determining the exact arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of a compound in the solid state. nih.govmdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles of N-(4-Ethoxybenzyl)ethanamine hydrochloride. Furthermore, it would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The process involves growing a suitable single crystal of the compound, which can often be the most challenging step. nih.gov Once a quality crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A hypothetical data table for single-crystal X-ray diffraction data is presented below:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

| R-factor | 0.045 |

Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. rigaku.comresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. researchgate.netsemanticscholar.org PXRD patterns, which are unique for each crystalline phase, are obtained by scanning a powdered sample with X-rays over a range of angles. While not providing the atomic-level detail of single-crystal diffraction, PXRD is invaluable for phase identification, purity assessment, and studying crystalline transformations. rigaku.com

Sophisticated Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and dynamics in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

NMR spectroscopy is a powerful tool for probing the structure and environment of atomic nuclei. researchgate.net For this compound, advanced NMR experiments could provide insights into its conformational preferences in solution and investigate the possibility of tautomeric equilibria. researchgate.netnih.gov

Application of Multi-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity within the molecule. youtube.comuio.no

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. youtube.comsdsu.edu

A hypothetical table of expected NMR correlations is provided below:

| Experiment | Correlated Nuclei (Hypothetical) | Information Gained |

| COSY | H-H | Connectivity of protons on the ethyl and benzyl (B1604629) groups. |

| HSQC | C-H (¹J) | Direct C-H bond correlations. |

| HMBC | C-H (²J, ³J) | Long-range C-H correlations to establish the full molecular framework. |

Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. spectroscopyonline.comscirp.org These techniques are complementary and can be used to characterize the chemical bonds present in this compound. nih.govnih.gov The presence of the hydrochloride salt would be expected to influence the vibrational frequencies of the amine group. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light. It is often more sensitive to non-polar bonds and symmetric vibrations. aps.org

A table of expected characteristic vibrational frequencies is presented below:

| Functional Group | Expected Wavenumber (cm⁻¹) (Hypothetical) | Technique |

| N-H stretch (amine salt) | 2800-2400 (broad) | FT-IR |

| C-H stretch (aromatic) | 3100-3000 | FT-IR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | FT-IR, Raman |

| C=C stretch (aromatic) | 1600-1450 | FT-IR, Raman |

| C-O stretch (ether) | 1260-1000 | FT-IR |

Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of this compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides exact mass measurements, typically to within 5 ppm, allowing for the determination of a unique molecular formula.

For N-(4-Ethoxybenzyl)ethanamine, which has a molecular formula of C11H17NO, the neutral monoisotopic mass is 179.1310 Da. When analyzed using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the compound is detected as the protonated molecule, [M+H]⁺. The expected exact mass of this molecular ion is 179.1310 + 1.0078 (mass of H⁺) = 180.1388 Da.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion induce fragmentation, providing a structural fingerprint of the molecule. The fragmentation pathways of related phenethylamine (B48288) and benzimidazole (B57391) derivatives often involve characteristic cleavages that help in structural elucidation. nih.govresearchgate.net For N-(4-Ethoxybenzyl)ethanamine, the primary fragmentation is expected to occur via benzylic cleavage, which is the scission of the C-N bond between the benzyl group and the nitrogen atom. This process is highly favorable as it leads to the formation of a stable, resonance-delocalized ethoxybenzyl cation (a tropylium-like ion).

Proposed Key Fragmentation Pathways:

Formation of the Ethoxybenzyl Cation: The most prominent fragmentation pathway involves the cleavage of the C-N bond, resulting in a high-intensity peak corresponding to the ethoxybenzyl cation [C9H11O]⁺, with an expected m/z of 135.0810.

Loss of Ethene from the Ethoxy Group: The ethoxybenzyl cation can undergo a subsequent loss of a neutral ethene molecule (C2H4), leading to a hydroxytropylium ion at an m/z of 107.0497.

Cleavage of the Ethylamine (B1201723) Side Chain: Another possible fragmentation involves the loss of the ethyl group from the nitrogen atom.

These characteristic fragmentation patterns, when analyzed with high mass accuracy, provide definitive structural confirmation of the compound. mdpi.comnih.gov

Table 1: Proposed HRMS Fragmentation Data for N-(4-Ethoxybenzyl)ethanamine [M+H]⁺

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion | [C11H18NO]⁺ | 180.1388 | Protonated parent molecule |

| Ethoxybenzyl Cation | [C9H11O]⁺ | 135.0810 | Result of benzylic C-N bond cleavage |

Coupled Techniques: LC-MS/MS and GC-MS for Purity and Trace Impurity Analysis

To ensure the purity of this compound and to identify and quantify any trace impurities, coupled chromatographic and mass spectrometric techniques are essential. researchgate.netnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity for separating the target compound from related substances that may be present from the synthesis or degradation processes. thermofisher.comorientjchem.org

LC-MS/MS Analysis: This is the preferred method for analyzing non-volatile or thermally unstable impurities. ijper.org The compound is first separated on a liquid chromatography column, and the eluent is introduced into the mass spectrometer. Using modes like Selected Reaction Monitoring (SRM), the instrument can be set to detect specific precursor-to-product ion transitions for the parent compound and any expected impurities, providing exceptional sensitivity and specificity. thermofisher.com

GC-MS Analysis: For volatile impurities, GC-MS is a powerful alternative. orientjchem.org In a typical synthesis of N-(4-Ethoxybenzyl)ethanamine, impurities could include unreacted starting materials such as 4-ethoxybenzaldehyde (B43997) or by-products from the reductive amination process. The GC separates these volatile components before they are ionized (commonly by electron impact, EI) and detected by the mass spectrometer. The resulting mass spectra can be compared against libraries for positive identification. auburn.edunist.gov

Table 2: Potential Impurities in N-(4-Ethoxybenzyl)ethanamine Synthesis and their Monitored Ions

| Potential Impurity | Source | Technique | Expected [M+H]⁺ (LC-MS) or M⁺ (GC-MS) m/z |

|---|---|---|---|

| 4-Ethoxybenzaldehyde | Starting Material | GC-MS / LC-MS | 150.0681 |

| Ethanamine | Reagent | GC-MS | 45.0578 |

| N-(4-Ethoxybenzyl)imine | Intermediate | LC-MS | 177.1154 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (where applicable to chiral analogues)

While N-(4-Ethoxybenzyl)ethanamine itself is an achiral molecule, chiral analogues can be synthesized by introducing a stereocenter, for example, on the carbon atom adjacent to the nitrogen. For such chiral compounds, assessing enantiomeric purity is crucial, and chiroptical spectroscopy provides a powerful method for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. arxiv.orgphys.org Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. An achiral molecule will not produce a CD signal.

For a hypothetical chiral analogue, such as (R)- and (S)-N-(1-(4-ethoxyphenyl)ethyl)ethanamine, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the CD signal, typically measured in millidegrees (mdeg), is directly proportional to the concentration difference between the two enantiomers. A pure sample of one enantiomer will show a characteristic spectrum, while its mirror image enantiomer will show a spectrum of equal magnitude but opposite sign. A racemic mixture (50:50 of each enantiomer) will have a net CD signal of zero.

The technique is highly sensitive to the three-dimensional structure of the molecule and can provide a unique "fingerprint" for a specific enantiomer, making it invaluable for quality control in the synthesis of chiral compounds. phys.orgnih.gov

Table 3: Hypothetical Circular Dichroism Data for Chiral Analogues

| Wavelength (nm) | (R)-Enantiomer CD Signal (mdeg) | (S)-Enantiomer CD Signal (mdeg) | Racemic Mixture CD Signal (mdeg) |

|---|---|---|---|

| 210 | +15.2 | -15.2 | 0 |

| 225 | -8.5 | +8.5 | 0 |

| 240 | +2.1 | -2.1 | 0 |

Theoretical and Computational Chemistry Studies of N 4 Ethoxybenzyl Ethanamine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations provide a foundational understanding of the molecular geometry and electronic landscape of N-(4-Ethoxybenzyl)ethanamine hydrochloride. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, the most probable conformation can be identified. These calculations are often performed using various functionals and basis sets to ensure accuracy. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for such organic molecules, providing a good balance between computational cost and accuracy. nih.gov

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For example, the calculations would elucidate the precise orientation of the ethoxy group relative to the benzyl (B1604629) ring and the conformation of the ethanamine side chain. The total electronic energy, zero-point vibrational energy, and Gibbs free energy are also key outputs of these calculations, offering a thermodynamic perspective on the molecule's stability.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound This data is illustrative and based on typical values for similar molecular structures.

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.47 Å |

| C-O bond length | ~1.36 Å |

| N-H bond length | ~1.02 Å |

| C-N-C bond angle | ~112° |

| O-C-C (ethoxy) bond angle | ~108° |

| Dihedral Angle (C-C-N-C) | ~175° (trans conformation) |

Ab Initio Methods for Prediction of Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of electronic properties. researchgate.net

For this compound, ab initio calculations can be used to determine properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of this compound This data is illustrative and based on typical values for similar molecular structures.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~3.5 D |

| Ionization Potential | ~8.2 eV |

| Electron Affinity | ~0.5 eV |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethanamine and ethoxy side chains in this compound means that the molecule can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations (local minima) and the energy barriers between them (saddle points). This analysis is crucial for understanding which conformations are most likely to exist at a given temperature and how the molecule might change its shape. For this compound, this would involve studying the rotation around the C-C and C-N bonds of the ethanamine side chain and the C-O bonds of the ethoxy group. Quantum chemical studies on similar molecules, like phenethylamines, have shown that their physiological activity can be strongly dependent on their conformation. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Various Environments

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions.

Analysis of Solvent Effects and Intermolecular Interactions

The behavior of this compound can be significantly influenced by its environment, particularly by the solvent. MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules (e.g., water). These simulations can reveal how the solvent affects the conformational preferences of the molecule and the stability of the hydrochloride salt.

By analyzing the radial distribution functions and coordination numbers from the simulation, detailed information about the solvation shell around different parts of the molecule can be obtained. For instance, the simulations would show how water molecules arrange themselves around the charged amine group and the polar ethoxy group. Furthermore, intermolecular interactions, such as hydrogen bonding between the amine proton and solvent molecules or other solute molecules, can be quantified and their lifetimes analyzed. This provides a microscopic understanding of the compound's solubility and its interactions in a biological context.

In Silico Prediction of Chemical Reactivity and Stereoselectivity

Computational methods can also be used to predict the chemical reactivity and stereoselectivity of this compound. By analyzing the electronic properties calculated through quantum chemical methods, insights into the molecule's reactive sites can be gained.

Computational Design of Novel Derivatives with Modified Chemical Profiles

The computational design of novel derivatives of this compound represents a pivotal step in the rational drug discovery process. By leveraging in silico techniques, researchers can predict how structural modifications to the parent molecule might influence its physicochemical properties and biological activity, thereby prioritizing the synthesis of compounds with the highest potential for success. This approach accelerates the development of new chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles.

The core strategy in the computational design of this compound derivatives involves a multi-faceted approach, incorporating structure-based drug design (SBDD), ligand-based drug design (LBDD), and quantitative structure-activity relationship (QSAR) studies. These methods allow for the systematic exploration of the chemical space around the core scaffold to identify modifications that are likely to result in improved biological function.

Structure-Based Drug Design (SBDD)

In the absence of a known crystal structure of a specific biological target bound to this compound, homology modeling can be employed to generate a reliable three-dimensional model of the target protein. This model then serves as the basis for molecular docking studies. nih.gov Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For instance, by docking the parent compound into the active site of a hypothetical enzyme, key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking can be identified.

Based on these initial docking studies, novel derivatives can be designed to optimize these interactions. For example, if a region of the binding pocket is found to be unoccupied and hydrophobic, derivatives with appended lipophilic groups at a corresponding position on the this compound scaffold can be proposed. Conversely, if a hydrogen bond donor or acceptor on the receptor is not engaged, polar functional groups can be introduced to form new, stabilizing interactions.

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the biological target is unknown, LBDD methods become particularly valuable. emanresearch.org One common LBDD approach is pharmacophore modeling. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By analyzing a set of known active molecules with similar biological activity, a pharmacophore model can be generated. This model can then be used to virtually screen libraries of compounds or to guide the design of new derivatives of this compound that fit the pharmacophore's features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of this compound analogs with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, allowing researchers to prioritize candidates with the highest predicted potency.

Illustrative Design of Novel Derivatives

To illustrate the application of these computational principles, a hypothetical design study targeting a generic kinase enzyme is presented below. The goal is to enhance the binding affinity and selectivity of this compound through targeted modifications.

Initial molecular docking of the parent compound into the ATP-binding site of the kinase model might reveal that the ethoxy group occupies a hydrophobic pocket, while the secondary amine forms a crucial hydrogen bond with the hinge region of the enzyme. The phenyl ring could be involved in pi-pi stacking interactions with an aromatic amino acid residue. Based on this binding mode, several derivatives can be proposed:

Modification of the Ethoxy Group: To further exploit the hydrophobic pocket, the ethoxy group could be replaced with larger, more lipophilic substituents.

Substitution on the Benzyl Ring: The introduction of electron-withdrawing or electron-donating groups on the benzyl ring could modulate the electronics of the pi-pi stacking interaction and potentially form additional contacts with the receptor.

Modification of the Ethylamine (B1201723) Side Chain: Altering the length or branching of the ethylamine side chain could optimize its fit within the binding site and introduce new interactions.

The following interactive data table presents a selection of hypothetically designed derivatives and their predicted modified chemical profiles based on computational analysis. The predicted binding affinity is given as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

| Derivative ID | Modification | Predicted Docking Score (kcal/mol) | Rationale for Modification |

| NBEH-001 | Replacement of the ethoxy group with a propoxy group | -8.2 | Increased hydrophobic interaction in the binding pocket. |

| NBEH-002 | Addition of a trifluoromethyl group at the meta-position of the benzyl ring | -8.5 | Enhanced pi-pi stacking and potential for halogen bonding. |

| NBEH-003 | Replacement of the ethylamine with a (S)-2-aminopropyl group | -7.9 | Introduction of a chiral center to probe stereospecific interactions. |

| NBEH-004 | Addition of a hydroxyl group at the ortho-position of the benzyl ring | -8.8 | Potential for a new hydrogen bond with a nearby residue. |

| NBEH-005 | Replacement of the ethoxy group with a cyclopentyloxy group | -9.1 | Optimal filling of the hydrophobic pocket with a rigid substituent. |

These computationally designed derivatives provide a clear roadmap for synthetic chemists. By prioritizing the synthesis of compounds with the most promising in silico profiles, the efficiency of the drug discovery process can be significantly enhanced, leading to the faster identification of lead candidates with improved therapeutic potential.

Chemical Reactivity and Derivatization Studies of N 4 Ethoxybenzyl Ethanamine Hydrochloride

Oxidation Reactions of the Ethanamine Moiety

The ethanamine moiety, particularly in the context of its N-benzyl structure, is susceptible to oxidation. The reaction can target either the nitrogen atom or the adjacent carbon atoms, leading to a variety of potential products depending on the reagents and conditions employed.

The oxidation of N-benzyl secondary amines such as N-(4-Ethoxybenzyl)ethanamine can be complex. Direct oxidation to simple aldehydes or ketones is not the most common pathway. Instead, research on analogous N-benzyl-N-alkyl amines indicates that oxidation often occurs at the benzylic position due to its activation by the adjacent nitrogen and the phenyl ring.

A prominent reaction involves the use of hydrogen peroxide (H₂O₂), often in a solvent like methanol (B129727) or acetonitrile (B52724), to selectively oxidize the benzylic secondary amine. acs.orgacs.org This process typically yields a C-aryl nitrone as the major product rather than an aldehyde or ketone. acs.org The reaction proceeds through an intermediate hydroxylamine (B1172632) which is further oxidized.

Another potential pathway is the oxidation to an imine, which can be achieved using various oxidizing agents. researchgate.netadvanceseng.com The resulting imine can then be hydrolyzed under acidic conditions to yield an aldehyde (4-ethoxybenzaldehyde) and a primary amine (ethanamine). This two-step sequence represents an indirect route to an aldehyde product.

Table 1: Potential Oxidation Reactions of N-(4-Ethoxybenzyl)ethanamine This interactive table summarizes potential oxidation products based on reactions of similar benzylic secondary amines.

| Oxidizing Agent | Solvent | Primary Product | Potential Hydrolysis Product |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methanol / Acetonitrile | N-(4-ethoxybenzylidene)ethanamine oxide (Nitrone) | N/A |

| Various (e.g., metal catalysts) | Varies | N-(4-ethoxybenzylidene)ethanamine (Imine) | 4-Ethoxybenzaldehyde (B43997) |

Reduction Reactions of Amine Derivatives

While the heading suggests reduction, the specified subsection focuses on N-alkylation, a key substitution reaction for amines.

As a secondary amine, N-(4-Ethoxybenzyl)ethanamine readily undergoes N-alkylation to form tertiary amines. This reaction involves the nucleophilic attack of the secondary amine's lone pair of electrons on an electrophilic carbon of an alkylating agent, typically an alkyl halide. jst.go.jp The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct, preventing the formation of an unreactive ammonium (B1175870) salt. researchgate.net

Common bases used for this purpose include non-nucleophilic organic bases like N,N-diisopropylethylamine (Hünig's base) or inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. researchgate.net The choice of solvent and alkylating agent can be tailored to achieve high yields of the desired tertiary amine. This method is a straightforward and efficient way to introduce a third, different substituent onto the nitrogen atom.

Table 2: Illustrative N-Alkylation Reactions to Form Tertiary Amines This interactive table provides examples of N-alkylation reactions starting from N-(4-Ethoxybenzyl)ethanamine.

| Alkylating Agent (R-X) | Base | Solvent | Tertiary Amine Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | DIPEA | Acetonitrile | N-(4-Ethoxybenzyl)-N-methylethanamine |

| Benzyl (B1604629) Bromide (BnBr) | NaOH | Aqueous Dioxane | N-Benzyl-N-(4-ethoxybenzyl)ethanamine |

| Propyl Bromide (CH₃CH₂CH₂Br) | K₂CO₃ | DMF | N-(4-Ethoxybenzyl)-N-propylethanamine |

Substitution Reactions on the Aromatic Ring and Ethoxy Group

The substituted benzene (B151609) ring and the attached ethoxy group offer further opportunities for derivatization through substitution reactions.

The benzene ring of N-(4-Ethoxybenzyl)ethanamine is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethoxy group (-OCH₂CH₃) and the N-ethylaminomethyl group (-CH₂NHCH₂CH₃). wikipedia.orgmasterorganicchemistry.commsu.edu

Ethoxy Group : This is a strongly activating ortho, para-directing group. pressbooks.publibretexts.org The lone pairs on the oxygen atom donate electron density directly into the aromatic π-system via resonance, significantly increasing the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.orglearncbse.in

N-ethylaminomethyl Group : This substituent is considered a weakly activating ortho, para-director. Its activating nature stems from the electron-donating inductive effect of the alkyl group. chemistrytalk.org

The powerful resonance-donating effect of the ethoxy group dominates the directing effects. Since the para position is already occupied by the aminomethyl group, incoming electrophiles will be directed primarily to the positions ortho to the ethoxy group (positions 3 and 5 on the ring). Steric hindrance from the adjacent substituents might influence the ratio of the possible mono-substituted products.

Table 3: Predicted Products of Electrophilic Aromatic Substitution This interactive table shows the major predicted products for common EAS reactions.

| EAS Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-(3-Nitro-4-ethoxybenzyl)ethanamine |

| Bromination | Br₂ / FeBr₃ | N-(3-Bromo-4-ethoxybenzyl)ethanamine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | N-(3-Acetyl-4-ethoxybenzyl)ethanamine |

Nucleophilic Substitution at the Ethoxy Moiety

The ethoxy group is an ether linkage that can be cleaved under specific conditions, typically involving strong acids. This reaction is a form of nucleophilic substitution where the ether oxygen is first protonated, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Treatment with a strong nucleophilic acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures can cleave the aryl-alkyl ether bond. organic-chemistry.org The halide ion (I⁻ or Br⁻) acts as the nucleophile. In the case of an ethyl aryl ether, the nucleophile will attack the ethyl group's carbon atom in an Sₙ2 reaction, as this carbon is more electrophilic and less sterically hindered than the sp²-hybridized carbon of the aromatic ring. masterorganicchemistry.com This reaction results in the formation of a phenol (B47542) and an ethyl halide.

The reaction proceeds as follows: Reaction: N-(4-Ethoxybenzyl)ethanamine + HBr (conc.) → 4-((Ethylamino)methyl)phenol + Ethyl bromide

This transformation provides a route to phenolic derivatives of the parent compound, which can then undergo further reactions specific to phenols.

Formation of Amide, Sulfonamide, and Urea (B33335) Derivatives from the Amine Group

The secondary amine in N-(4-Ethoxybenzyl)ethanamine hydrochloride is a prime site for reactions that lead to the formation of amides, sulfonamides, and ureas. These transformations are fundamental in synthetic organic chemistry for creating new molecular structures.

Amide Formation

The conversion of N-(4-Ethoxybenzyl)ethanamine to an N,N-disubstituted amide is a standard acylation reaction. This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. nih.govfishersci.it The reaction necessitates the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct, thereby driving the reaction to completion. fishersci.ithud.ac.uk The choice of a non-protic solvent, for instance, dichloromethane (B109758) or tetrahydrofuran (B95107), is common for this type of transformation. hud.ac.uk

For example, the reaction of N-(4-Ethoxybenzyl)ethanamine with acetyl chloride in the presence of triethylamine would yield N-(4-ethoxybenzyl)-N-ethylacetamide.

Reaction Scheme: Amide Formation

The versatility of this reaction allows for the synthesis of a wide range of amide derivatives by varying the acylating agent.

Table 1: Examples of Amide Derivatives from N-(4-Ethoxybenzyl)ethanamine

| Acylating Agent | Resulting Amide Product |

|---|---|

| Acetyl chloride | N-(4-ethoxybenzyl)-N-ethylacetamide |

| Propionyl chloride | N-(4-ethoxybenzyl)-N-ethylpropanamide |

| Benzoyl chloride | N-benzoyl-N-(4-ethoxybenzyl)ethanamine |

Sulfonamide Formation

The synthesis of sulfonamides from N-(4-Ethoxybenzyl)ethanamine involves its reaction with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride. nih.govgoogle.com This reaction, analogous to the Hinsberg test for secondary amines, typically results in the formation of a stable N,N-disubstituted sulfonamide. The reaction is generally carried out in the presence of a base to scavenge the HCl produced. google.comorgsyn.org

A representative reaction would be between N-(4-Ethoxybenzyl)ethanamine and benzenesulfonyl chloride, which would produce N-(4-ethoxybenzyl)-N-ethylbenzenesulfonamide.

Reaction Scheme: Sulfonamide Formation

A variety of sulfonyl chlorides can be employed to generate a library of corresponding sulfonamide derivatives.

Table 2: Examples of Sulfonamide Derivatives from N-(4-Ethoxybenzyl)ethanamine

| Sulfonyl Chloride | Resulting Sulfonamide Product |

|---|---|

| Methanesulfonyl chloride | N-(4-ethoxybenzyl)-N-ethylmethanesulfonamide |

| p-Toluenesulfonyl chloride | N-(4-ethoxybenzyl)-N-ethyl-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | N-(4-ethoxybenzyl)-N-ethylbenzenesulfonamide |

Urea Derivative Formation

Substituted ureas can be synthesized from N-(4-Ethoxybenzyl)ethanamine, most commonly through its reaction with an isocyanate. asianpubs.orgnih.gov This addition reaction proceeds readily, often without the need for a catalyst, to yield a trisubstituted urea. The selection of different isocyanates provides a direct route to a diverse range of urea derivatives. asianpubs.org Alternative methods for urea synthesis include the use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI), although direct reaction with an isocyanate is a very common approach. nih.gov

For instance, reacting N-(4-Ethoxybenzyl)ethanamine with phenyl isocyanate would yield 1-(4-ethoxybenzyl)-1-ethyl-3-phenylurea.

Reaction Scheme: Urea Formation

One-pot synthesis protocols have also been developed for the efficient production of unsymmetrical ureas. organic-chemistry.orgorganic-chemistry.org

Table 3: Examples of Urea Derivatives from N-(4-Ethoxybenzyl)ethanamine

| Isocyanate | Resulting Urea Product |

|---|---|

| Phenyl isocyanate | 1-(4-ethoxybenzyl)-1-ethyl-3-phenylurea |

| Methyl isocyanate | 1-(4-ethoxybenzyl)-1-ethyl-3-methylurea |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(4-ethoxybenzyl)-3-ethylurea |

Design and Synthesis of Chemically Modified Analogues

The synthesis of chemically modified analogues of N-(4-Ethoxybenzyl)ethanamine is a key strategy for exploring how structural variations influence molecular properties. Modifications can be systematically introduced at various positions within the molecule.

Modifications at the Amine Nitrogen

The reactivity of the N-H bond in the parent secondary amine allows for further substitution. N-alkylation can be achieved by reacting N-(4-Ethoxybenzyl)ethanamine with an alkyl halide in the presence of a base to yield a tertiary amine. This modification can influence the basicity and steric properties around the nitrogen atom.

Modifications of the Benzyl Group

The aromatic ring of the 4-ethoxybenzyl moiety is a prime target for modification.

Aromatic Ring Substitution: Introducing substituents such as halogens, nitro groups, or alkyl groups onto the phenyl ring can significantly alter the electronic properties of the molecule. The synthesis of these analogues typically begins with appropriately substituted starting materials, for example, a substituted 4-hydroxybenzaldehyde, which is then carried through a synthetic sequence.

Alteration of the Ethoxy Group: The ethoxy group at the para-position can be replaced with other alkoxy groups (e.g., methoxy (B1213986), isopropoxy) or other functionalities. nih.gov This is generally accomplished by starting the synthesis with the corresponding 4-substituted phenol. For example, using 4-methoxybenzylamine (B45378) in synthetic schemes would produce the methoxy analogue. orgsyn.org

General Synthesis Strategies

A prevalent method for the synthesis of N-(4-Ethoxybenzyl)ethanamine and its analogues is reductive amination . This process typically involves the reaction of an aldehyde (4-ethoxybenzaldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is subsequently reduced in situ by a reducing agent like sodium borohydride (B1222165) to furnish the desired secondary amine. nih.gov This strategy is highly versatile as it allows for the creation of a wide range of analogues by simply varying the starting aldehyde and amine components.

Table 4: Strategies for Synthesizing Chemically Modified Analogues

| Modification Strategy | Starting Material Variation | Resulting Analogue Structure Example |

|---|---|---|

| Aromatic Ring Substitution | 2-Chloro-4-ethoxybenzaldehyde + Ethylamine (B1201723) | N-(2-chloro-4-ethoxybenzyl)ethanamine |

| Alkoxy Group Variation | 4-Methoxybenzaldehyde + Ethylamine | N-(4-methoxybenzyl)ethanamine |

| Amine Chain Variation | 4-Ethoxybenzaldehyde + Propylamine | N-(4-ethoxybenzyl)propan-1-amine |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

In organic synthesis, the true value of a compound often lies in its ability to serve as a "building block"—a foundational piece that can be elaborated into more complex structures. lifechemicals.comenamine.net The nucleophilic nature of the secondary amine in N-(4-Ethoxybenzyl)ethanamine hydrochloride allows it to readily participate in a variety of chemical transformations, positioning it as a key intermediate for constructing intricate molecular frameworks.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry, agrochemicals, and materials science. ossila.commoldb.com Secondary amines are crucial starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. The structure of this compound makes it an ideal candidate for reactions that form these ring systems. For instance, similar N-benzyl amine structures are known to undergo cyclization reactions to form complex heterocyclic systems like tetrahydroquinolines and pyrimidines. The reactivity of the amine allows for the formation of new carbon-nitrogen bonds, which are essential steps in building these cyclic architectures.

The distinct functionalities within this compound lend themselves to applications in polymer and dye chemistry. The amine group can be incorporated into polymer backbones, such as polyamides or polyimines, through condensation reactions. The ethoxybenzyl group can impart specific properties to the resulting material, such as altered solubility, thermal stability, or optical characteristics. In dye synthesis, aromatic amines are frequently used as precursors. The specific substituents on the aromatic ring, like the ethoxy group in this case, can influence the final color and performance of the dye by modifying its electronic properties.

Ligand Design in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. digitellinc.com The design of ligands is critical as it dictates the structure, reactivity, and function of the resulting metal complex. ethz.ch The nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions.

By reacting with various metal salts, N-(4-Ethoxybenzyl)ethanamine and its derivatives can form stable coordination complexes. nih.govresearchgate.net Researchers have successfully synthesized and characterized numerous Group 4 (Ti, Zr, Hf) metal complexes using amine-based ligands. nih.govrsc.org These complexes are of significant interest for their potential catalytic activities. nih.gov For example, N-heterocyclic carbene (NHC) metal complexes, which are conceptually related through their use of nitrogen-containing ligands, are highly effective catalysts in a wide range of organic transformations, including coupling reactions and polymerization. nih.gov The specific electronic and steric environment created by the ethoxybenzyl and ethyl groups can be fine-tuned to influence the catalytic performance of the metal center, potentially leading to catalysts with high efficiency and selectivity for specific chemical reactions. nih.gov

Table 1: Potential Catalytic Applications of Metal Complexes This table is illustrative and based on the catalytic activities of related amine-ligated metal complexes.

| Catalytic Reaction | Metal Center Example | Role of Amine Ligand |

|---|---|---|

| Polymerization | Ti, Zr | Stabilizes the metal center and influences polymer properties. nih.gov |

| Cross-Coupling | Ag | Participates in the catalytic cycle for forming C-C or C-N bonds. nih.gov |

Role in the Development of Chemical Reference Materials for Analytical Standardization

Analytical reference materials are highly pure and well-characterized substances used to ensure the accuracy and reliability of chemical measurements. They are indispensable for quality control in various industries, including pharmaceuticals, environmental testing, and food safety. Given its stable hydrochloride salt form and distinct chemical structure, this compound can serve as a valuable analytical reference material. It can be used as a standard for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of related substituted amines.

Exploration in the Synthesis of Novel Functional Materials

The field of materials science is constantly in search of new molecules that can be assembled into materials with unique functions. The structure of this compound suggests its potential as a component in functional materials. For instance, N-benzyl derived phenethylamines have been synthesized and studied for their specific biological activities, demonstrating that modification of the benzylamine (B48309) scaffold can lead to functionally diverse molecules. nih.gov The presence of both an aromatic ring and a flexible aliphatic chain could allow it to be incorporated into liquid crystals, or to self-assemble into ordered structures. Furthermore, its ability to coordinate with metals opens pathways to creating hybrid organic-inorganic materials with interesting electronic, magnetic, or optical properties.

Table 2: Key Structural Features and Potential Applications

| Structural Feature | Chemical Class | Potential Application Area |

|---|---|---|

| Secondary Amine | Amine | Heterocycle Synthesis, Polymerization, Ligand Formation |

| Ethoxybenzyl Group | Aromatic Ether | Dye Precursor, Modulation of Material Properties |

常见问题

Q. What are the common synthetic routes for N-(4-Ethoxybenzyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?